molecular formula C18H23N9O4S3 B193839 delta(3)-Cefotiam CAS No. 142182-63-6

delta(3)-Cefotiam

Cat. No. B193839
M. Wt: 525.6 g/mol
InChI Key: DTZXOJSIJQTTJR-UHFFFAOYSA-N
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Description

Delta(3)-Cefotiam is a third-generation cephalosporin antibiotic that has been widely used in clinical practice due to its broad-spectrum antibacterial activity and low toxicity. It was first synthesized in 1978 by the Japanese company Takeda Chemical Industries, Ltd. and has since become an important antibiotic in the treatment of various infections.

Scientific research applications

  • Automated Method for Determining Cefotiam and delta 3-Cefotiam in Plasma: A high-performance liquid chromatographic method using column switching was established for simultaneously determining cefotiam and delta 3-cefotiam in human plasma. This method is valuable for clinical monitoring and pharmacokinetic studies of these drugs (Yamashita, Motohashi, & Yashiki, 1992).

  • Isomeric Impurities in Cefotiam Hydrochloride: Two isomeric impurities, including delta 3(4)-cefotiam, were identified in cefotiam hydrochloride injections. This study aids in the production, storage, and quality control of cefotiam and related cephalosporin antibiotics (Tian et al., 2021).

  • Prediction of Oral Absorption of PEPT1 Substrates: A method to predict the fraction absorbed (Fa) of PEPT1 substrates, including cefotiam, was developed based on in vitro uptake into Caco-2 cells. This approach is significant for anticipating drug absorption and effectiveness (Shimizu, Sukegawa, Tsuda, & Itoh, 2008).

  • Synthesis of 3-Alkenyl-delta 3-Cephems: The synthesis of 3-alkenyl-delta 3-cephems was successfully performed by cross-coupling 3-substituted delta 3-cephems with alkenyl halides. This finding contributes to the development of novel cephalosporin derivatives (Tanaka, Zhao, & Kumase, 2001).

properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h6,8,12-13,15H,3-5,7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZXOJSIJQTTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)CC4=CSC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931379
Record name 3-[({1-[2-(Dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-7-{[1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta(3)-Cefotiam

CAS RN

142182-63-6
Record name delta(3)-Cefotiam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142182636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[({1-[2-(Dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-7-{[1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
QX Tang, MD Liu, YY Yan, Y Ye, ZH Wang… - Sichuan da xue xue …, 2013 - europepmc.org
Methods High performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was employed for the determination of impurities in cefotiam hexetil. Agilent SB-C18 …
Number of citations: 3 europepmc.org
E Machtejeviene, E Machtejevas - www. intechopen. com, 2012 - books.google.com
The state of the organism is reflected to the key process in the living body-protein metabolism. Proteomics is the large-scale study of gene expression at the protein level, which will …
Number of citations: 1 books.google.com

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